molecular formula C15H18Br4O2 B587455 2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate CAS No. 183658-27-7

2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate

Cat. No.: B587455
CAS No.: 183658-27-7
M. Wt: 549.923
InChI Key: HVDXCGSGEQKWGB-UHFFFAOYSA-N
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Description

2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate is a brominated flame retardant used in various consumer products, including polyurethane foams. It is a component of flame retardant mixtures that serve as substitutes for some polybrominated diphenyl ethers (PBDEs). The compound has a molecular formula of C15H18Br4O2 and a molecular weight of 549.92 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate can be synthesized by reacting 2,3,4,5-tetrabromobenzoic acid with 2-ethylhexanol in the presence of a suitable solvent. The reaction typically involves esterification, where the carboxylic acid group of 2,3,4,5-tetrabromobenzoic acid reacts with the hydroxyl group of 2-ethylhexanol to form the ester bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, solvent choice, and reaction time to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate is widely used in scientific research due to its flame retardant properties. Its applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate is unique due to its specific molecular structure, which provides a balance between flame retardant efficacy and material compatibility. Its use as a substitute for PBDEs highlights its importance in reducing environmental and health risks associated with traditional flame retardants .

Biological Activity

2-Ethylhexyl 2,3,4,5-tetrabromobenzoate (EHTBB) is a brominated flame retardant primarily used to reduce flammability in consumer products. As a substitute for polybrominated diphenyl ethers (PBDEs), EHTBB has garnered attention due to its potential health impacts and biological activity. This article reviews the biological activity of EHTBB, including its metabolism, toxicity, environmental presence, and implications for human health.

  • Molecular Formula : C15H18Br4O2
  • Molecular Weight : 549.9 g/mol
  • Log P : 7.73–8.75 (indicating high lipophilicity) .

Metabolism and Bioavailability

EHTBB undergoes metabolic conversion primarily to tetrabromobenzoic acid (TBBA) in biological systems. This conversion occurs through the cleavage of the 2-ethylhexyl side chain and is facilitated by liver microsomes from both humans and rats . The absorption rates of EHTBB are significant; studies show that approximately 85% of a low oral dose is absorbed from the gut .

Table 1: Metabolic Pathway of EHTBB

CompoundMetaboliteBiological System
EHTBBTetrabromobenzoic Acid (TBBA)Human Liver Microsomes
EHTBBTBBA-Sulfate ConjugateRat Liver Microsomes
EHTBBTBBA-Glycine ConjugateRat Liver Microsomes

Toxicological Effects

Research indicates that EHTBB demonstrates moderate toxicity across various biological systems. Key findings include:

  • Neurological Effects : Exposure has been linked to developmental and reproductive toxicities in animal models .
  • Endocrine Disruption : EHTBB may interfere with hormonal systems, potentially leading to reproductive dysfunction .
  • Aquatic Toxicity : It exhibits toxicity to aquatic organisms at low concentrations, raising concerns about environmental impacts .

Case Studies

  • In Vivo Studies on Rats :
    • A study involving Sprague Dawley rats showed that repeated doses of EHTBB led to significant liver and kidney toxicity .
    • Hormonal disruptions were noted, including delayed puberty in males and ovary atrophy in females .
  • Human Biomonitoring :
    • Biomonitoring studies have detected EHTBB in human samples, indicating potential exposure through diet or environmental sources .

Environmental Presence

EHTBB has been frequently detected in various environmental matrices, including indoor dust and biota. Its presence in food products has raised concerns regarding dietary exposure. In total diet studies conducted in China, EHTBB was found in over 60% of samples, with higher concentrations in animal-derived foods compared to plant-derived foods .

Table 2: Dietary Exposure Estimates

Study Period% Samples Containing EHTBBEstimated Daily Intake (ng/kg bw/day)
2009-201261.1%1.33
2015-201875.9%0.97

Implications for Human Health

Given its widespread use and potential for accumulation in human tissues, the implications of EHTBB exposure warrant further investigation. The European Food Safety Authority has highlighted the need for comprehensive risk assessments due to its presence in food products . Additionally, concerns regarding its endocrine-disrupting properties necessitate further research into its long-term health effects.

Properties

IUPAC Name

2-ethylhexyl 2,3,4,5-tetrabromobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18Br4O2/c1-3-5-6-9(4-2)8-21-15(20)10-7-11(16)13(18)14(19)12(10)17/h7,9H,3-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVDXCGSGEQKWGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)C1=CC(=C(C(=C1Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18Br4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9052686
Record name 2-Ethylhexyl 2,3,4,5-tetrabromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9052686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

549.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Benzoic acid, 2,3,4,5-tetrabromo-, 2-ethylhexyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

183658-27-7
Record name 2-Ethylhexyl 2,3,4,5-tetrabromobenzoate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethylhexyltetrabromobenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183658277
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2,3,4,5-tetrabromo-, 2-ethylhexyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Ethylhexyl 2,3,4,5-tetrabromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9052686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 2,3,4,5-tetrabromo-, 2-ethylhexyl ester
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